Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate

概要

説明

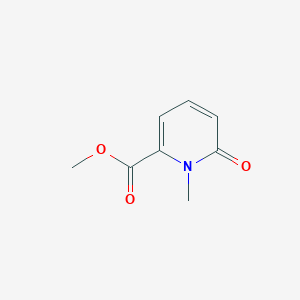

Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate: is an organic compound with the molecular formula C₈H₉NO₃ It is a derivative of pyridine and is characterized by the presence of a methyl group at the first position, a keto group at the sixth position, and a carboxylate ester group at the second position

準備方法

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate typically begins with commercially available starting materials such as methyl acetoacetate and ammonium acetate.

Reaction Conditions: The reaction involves the condensation of methyl acetoacetate with ammonium acetate in the presence of a suitable solvent, such as ethanol. The reaction mixture is heated under reflux conditions for several hours to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

化学反応の分析

Acid-Base Reactions

2-Ethoxypropanoic acid reacts with bases to form salts. For example, treatment with sodium hydroxide yields sodium 2-ethoxypropanoate:

This reaction is typical of carboxylic acids, where the acidic proton (pKa ~4-5) is deprotonated by strong bases .

Esterification and Amide Formation

The carboxylic acid group undergoes nucleophilic acyl substitution:

-

Esterification : Reacting with alcohols (e.g., methanol) in acidic conditions produces esters:

-

Amide Formation : Using coupling agents like DCC, the acid reacts with amines to form amides .

Reduction

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents:

Lithium aluminum hydride (LiAlH₄) is typically employed for this transformation .

Decarboxylation

Under thermal or basic conditions, decarboxylation eliminates CO₂:

This reaction is more facile in β-keto acids but may occur under high temperatures .

Oxidation

The α-carbon adjacent to the carboxylic acid can be oxidized. For example, using potassium permanganate (KMnO₄) in acidic conditions forms a ketone:

The ethoxy group may influence the oxidation site and product stability.

Ether Cleavage

The ethoxy group undergoes acid-catalyzed cleavage with hydroiodic acid (HI):

This reaction proceeds via SN2 nucleophilic substitution at the ether oxygen .

Transesterification

In the presence of an acid catalyst, the ethoxy group can exchange with other alcohols:

Rese

科学的研究の応用

Medicinal Chemistry

Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Research indicates that derivatives of dihydropyridine compounds exhibit antimicrobial properties. Studies have shown that modifications to the dihydropyridine structure can enhance activity against various pathogens, including bacteria and fungi .

- Anticancer Properties : Some studies suggest that this compound may possess anticancer properties. Its derivatives have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Organic Synthesis

This compound serves as an important building block in organic synthesis:

- Synthesis of Heterocycles : this compound can be used to synthesize various heterocyclic compounds through cyclization reactions, expanding the library of bioactive molecules available for drug discovery .

- Reagents in Chemical Reactions : It acts as a reagent in several organic transformations, including Michael additions and condensation reactions, facilitating the creation of complex molecular architectures .

Agricultural Chemistry

The compound's structure suggests potential applications in agrochemicals:

- Pesticide Development : Research into its derivatives indicates possible use as a pesticide or herbicide due to its biological activity against pests and plant pathogens .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry examined the antimicrobial effects of various derivatives of methyl dihydropyridine compounds. The results indicated that certain modifications significantly enhanced their efficacy against Gram-positive and Gram-negative bacteria. The study concluded that these compounds could be developed into new classes of antibiotics .

Case Study 2: Synthesis of Novel Anticancer Agents

In another study, researchers synthesized a series of methyl dihydropyridine derivatives and evaluated their anticancer activities against human cancer cell lines. The findings demonstrated that specific structural modifications led to increased cytotoxicity and selectivity towards cancer cells compared to normal cells, suggesting a promising avenue for cancer therapy development .

作用機序

Molecular Targets and Pathways: Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it can scavenge free radicals, providing antioxidant protection .

類似化合物との比較

Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate: Similar structure but lacks the methyl group at the first position.

1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: Similar structure but has a carboxylic acid group instead of a carboxylate ester group.

Uniqueness: Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is unique due to the presence of both a methyl group and a carboxylate ester group, which confer distinct chemical and biological properties.

生物活性

Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate, also known by its CAS number 30062-34-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 153.14 g/mol

- CAS Number : 30062-34-1

The compound features a pyridine ring with a carbonyl and carboxylate functional groups, contributing to its reactivity and biological interactions.

Antitumor Activity

Recent studies have demonstrated that derivatives of dihydropyridines, including this compound, exhibit antitumor properties. For instance:

- Mechanism : The compound has been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases and mitochondrial dysfunction .

- Case Study : In vitro studies on various cancer cell lines revealed that this compound significantly reduced cell viability and induced cell cycle arrest at the G2/M phase .

Antibacterial Activity

The compound also displays antibacterial properties:

- Mechanism : It disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.

- Research Findings : In a study evaluating its efficacy against Gram-positive and Gram-negative bacteria, this compound exhibited MIC values ranging from 10 to 50 µg/mL, indicating moderate antibacterial activity .

Anti-HIV Activity

Emerging research suggests that methyl 1-methyl-6-oxo-1,6-dihydropyridine derivatives may have anti-HIV properties:

- Mechanism : These compounds potentially inhibit viral replication by interfering with reverse transcriptase activity.

- Findings : A study reported that certain derivatives showed promising results in inhibiting HIV replication in cellular assays .

Comparative Analysis of Biological Activities

| Activity Type | Mechanism of Action | Efficacy Level |

|---|---|---|

| Antitumor | Induces apoptosis; activates caspases | High (IC50 < 10 µM) |

| Antibacterial | Disrupts cell wall synthesis | Moderate (MIC 10–50 µg/mL) |

| Anti-HIV | Inhibits reverse transcriptase | Promising (IC50 values pending) |

特性

IUPAC Name |

methyl 1-methyl-6-oxopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-9-6(8(11)12-2)4-3-5-7(9)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INFQCCFXGFIXCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00492224 | |

| Record name | Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00492224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20845-22-1 | |

| Record name | Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00492224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。